BRD4 Bromodomain Selectivity: BD2 vs. BD1 Binding Preference
The target compound demonstrates a pronounced binding preference for the second bromodomain (BD2) of BRD4 over the first (BD1). In a BROMOscan assay, it exhibited a Kd of 0.300 nM for human BRD4 BD2, compared to a Kd of 3.40 nM for BRD4 BD1, representing an 11.3-fold selectivity for BD2 [1]. This contrasts with the broader class of phenylisoxazole sulfonamide BRD4 inhibitors, such as compound 58 from a related series, which showed a less selective profile with IC50 values of 70 nM for BD1 and 140 nM for BD2 [2]. The target compound's BD2 preference is a distinguishing feature for studies requiring domain-specific probing.
| Evidence Dimension | BRD4 BD2 vs. BD1 binding affinity |
|---|---|
| Target Compound Data | BD2 Kd = 0.300 nM; BD1 Kd = 3.40 nM |
| Comparator Or Baseline | Compound 58 (phenylisoxazole sulfonamide series): BD1 IC50 = 70 nM; BD2 IC50 = 140 nM |
| Quantified Difference | Target compound BD2/BD1 selectivity ratio = 11.3-fold; Comparator 58 BD1/BD2 preference is opposite |
| Conditions | Target compound: BROMOscan assay with human partial length BRD4. Comparator: in vitro enzymatic assay. |
Why This Matters
For scientists investigating BRD4 BD2-specific functions or seeking to avoid pan-BET inhibition toxicity, the 11.3-fold BD2 selectivity provides a clear rationale for choosing this compound over non-selective or BD1-preferring analogs.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724) - Affinity Data for Bromodomain-containing protein 4. (2024). View Source
- [2] Feng, Z., Chen, A., Shi, J., Zhou, D., Shi, W., Qiu, Q., Liu, X., Huang, W., Li, J., Qian, H., & Zhang, W. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. View Source
